molecular formula C17H24F3N3O2 B2683256 Tert-butyl 4-{methyl[2-(trifluoromethyl)pyridin-4-yl]amino}piperidine-1-carboxylate CAS No. 2380188-80-5

Tert-butyl 4-{methyl[2-(trifluoromethyl)pyridin-4-yl]amino}piperidine-1-carboxylate

Cat. No.: B2683256
CAS No.: 2380188-80-5
M. Wt: 359.393
InChI Key: URPYEZTWQVMVGL-UHFFFAOYSA-N
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Description

Tert-butyl 4-{methyl[2-(trifluoromethyl)pyridin-4-yl]amino}piperidine-1-carboxylate: is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-{methyl[2-(trifluoromethyl)pyridin-4-yl]amino}piperidine-1-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents tailored for specific conditions. The process ensures high yield and purity, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the pyridine ring, especially affecting the trifluoromethyl group.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis .

Biology: In biological research, it is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific pathways.

Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of Tert-butyl 4-{methyl[2-(trifluoromethyl)pyridin-4-yl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes and receptors. The piperidine ring provides structural stability, allowing the compound to effectively modulate biological pathways .

Comparison with Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 4-{methyl[2-(trifluoromethyl)pyridin-4-yl]amino}piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

tert-butyl 4-[methyl-[2-(trifluoromethyl)pyridin-4-yl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-9-6-12(7-10-23)22(4)13-5-8-21-14(11-13)17(18,19)20/h5,8,11-12H,6-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPYEZTWQVMVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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